N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine: is a complex organic compound that features both imidazole and benzothiazole moieties. These structural elements are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
Many imidazole derivatives work by interacting with enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects depending on its specific target and mode of action .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Without specific information on the compound’s properties and mode of action, it’s difficult to predict exactly how these factors would influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
The imidazole moiety is introduced through a nucleophilic substitution reaction. 1-(3-Bromopropyl)imidazole can be reacted with the benzothiazole derivative under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole or benzothiazole rings. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole or benzothiazole rings.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine
- 3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methylbenzoyl)amino]benzamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties. The methoxy group further enhances its reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-19-11-3-4-12-13(9-11)20-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYZXWCDBWHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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